E-2078

Übersicht

Beschreibung

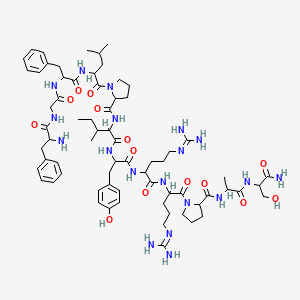

E2078 ist ein synthetisches Peptidderivat von Dynorphin A (1-8), einem natürlich vorkommenden Opioidpeptid. Diese Verbindung ist bekannt für ihre starken analgetischen Eigenschaften und ihre Fähigkeit, mit Kappa-Opioidrezeptoren zu interagieren. E2078 wurde modifiziert, um seine Stabilität gegenüber proteolytischem Abbau zu verbessern, wodurch es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen wird .

Wissenschaftliche Forschungsanwendungen

E2078 has a wide range of applications in scientific research:

Chemistry: E2078 is used as a model compound to study peptide synthesis and stability.

Biology: In biological research, E2078 is used to study the interactions between peptides and opioid receptors.

Medicine: E2078’s potent analgesic properties make it a subject of interest for developing new pain management therapies.

Industry: In the pharmaceutical industry, E2078 is used in the development of new analgesic drugs.

Wirkmechanismus

Target of Action

E-2078, also known as X741EI11EL or N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide, primarily targets the κ-opioid receptors . These receptors play a crucial role in pain perception, consciousness, motor control, and mood .

Mode of Action

This compound interacts with its primary targets, the κ-opioid receptors, by binding to them . This binding triggers a series of biochemical reactions that result in the compound’s analgesic effects . This compound has been found to produce κ-opioid agonist effects in vivo in rodents .

Biochemical Pathways

The interaction of this compound with the κ-opioid receptors affects several biochemical pathways. These pathways are involved in pain perception and response to stress . The downstream effects of these pathways include analgesia and potential application in the management of pain .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is stable against enzymatic degradation in human and rhesus monkey blood . It has been found that this compound is stable in vivo in rhesus monkey blood . The apparent half-life of elimination of this compound in vivo from the rhesus monkey blood was determined to be 44.0 min . These properties impact the bioavailability of this compound, making it a potential therapeutic agent for pain management .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of κ-opioid receptors. This modulation results in analgesic effects, making this compound a potential therapeutic agent for pain management . This compound has been found to produce κ-opioid agonist effects in vivo in rodents .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability against enzymatic degradation suggests that it may be less susceptible to changes in environmental conditions such as temperature and pH .

Biochemische Analyse

Biochemical Properties

N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with glycyl radical enzymes, which are involved in radical-based catalysis . These interactions are typically characterized by hydrogen bonding and other non-covalent interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process.

Cellular Effects

N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide affects various cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways by interacting with specific receptors or enzymes, leading to changes in gene expression and metabolic flux . These effects can vary depending on the cell type and the specific conditions of the cellular environment.

Molecular Mechanism

The molecular mechanism of N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonds and other non-covalent interactions . These binding interactions can result in enzyme inhibition or activation, leading to changes in gene expression and cellular function. The precise nature of these interactions depends on the specific biomolecules involved and the context of the biochemical environment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For instance, it may undergo degradation over time, leading to a decrease in its activity and effectiveness. Additionally, long-term exposure to this compound can result in changes in cellular metabolism and gene expression, which can have significant implications for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels. Understanding these dosage effects is crucial for determining the optimal therapeutic dose and minimizing potential side effects.

Metabolic Pathways

N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites. These interactions can have significant implications for cellular function and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function. Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide exhibits specific subcellular localization patterns, which can affect its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical activity.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von E2078 erfolgt mittels der Festphasenpeptidsynthesemethode. Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Die spezifische Sequenz für E2078 beinhaltet Modifikationen wie N-Methylierung und die Einarbeitung von D-Aminosäuren zur Verbesserung der Stabilität. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid und Hydroxybenzotriazol sowie Schutzgruppen, um unerwünschte Nebenreaktionen zu verhindern .

Industrielle Produktionsmethoden

Die industrielle Produktion von E2078 folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Häufig werden automatisierte Peptidsynthesizer eingesetzt, um Präzision und Effizienz zu gewährleisten. Die Reinigung des synthetisierten Peptids erfolgt durch Hochleistungsflüssigkeitschromatographie, wodurch eine hohe Reinheit und Konsistenz gewährleistet wird .

Analyse Chemischer Reaktionen

Reaktionstypen

E2078 unterliegt in erster Linie Peptidbindungsbildungs- und Spaltungsreaktionen. Es ist so konzipiert, dass es resistent gegen enzymatischen Abbau ist, was eine häufige Herausforderung für Peptidverbindungen darstellt. Die Verbindung kann auch an Oxidations- und Reduktionsreaktionen teilnehmen, abhängig von den spezifischen funktionellen Gruppen, die in ihrer Struktur vorhanden sind .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und Modifikation von E2078 verwendet werden, sind N,N'-Diisopropylcarbodiimid, Hydroxybenzotriazol und verschiedene Schutzgruppen wie t-Butoxycarbonyl und Fluorenylmethyloxycarbonyl. Die Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, um die Integrität des Peptids zu erhalten .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das bei der Synthese von E2078 gebildet wird, ist das vollständig zusammengesetzte Peptid mit der gewünschten Sequenz und Modifikationen. Alle Nebenprodukte oder unvollständigen Sequenzen werden während des Reinigungsprozesses entfernt .

Wissenschaftliche Forschungsanwendungen

E2078 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: E2078 wird als Modellverbindung verwendet, um die Peptidsynthese und -stabilität zu untersuchen.

Biologie: In der biologischen Forschung wird E2078 verwendet, um die Wechselwirkungen zwischen Peptiden und Opioidrezeptoren zu untersuchen.

Medizin: Die starken analgetischen Eigenschaften von E2078 machen es zu einem interessanten Forschungsobjekt für die Entwicklung neuer Schmerztherapieformen.

Industrie: In der pharmazeutischen Industrie wird E2078 bei der Entwicklung neuer Analgetika eingesetzt.

Wirkmechanismus

E2078 entfaltet seine Wirkung durch Bindung an Kappa-Opioidrezeptoren im zentralen Nervensystem. Diese Bindung hemmt die Freisetzung von Neurotransmittern, die an der Schmerzübertragung beteiligt sind, was zu analgetischen Effekten führt. Die Modifikationen der Verbindung, wie N-Methylierung und Einarbeitung von D-Aminosäuren, verbessern ihre Stabilität und verhindern einen schnellen Abbau durch Peptidasen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Dynorphin A (1-8): Das natürliche Peptid, von dem E2078 abgeleitet ist. Es hat ähnliche analgetische Eigenschaften, ist aber weniger stabil.

U50488H: Ein synthetischer Kappa-Opioidrezeptoragonist mit ähnlichen analgetischen Effekten, aber unterschiedlichen strukturellen Merkmalen.

Nalfurafin: Ein weiterer Kappa-Opioidrezeptoragonist, der zur Behandlung von Pruritus eingesetzt wird.

Einzigartigkeit von E2078

E2078 ist einzigartig aufgrund seiner verbesserten Stabilität gegenüber proteolytischem Abbau, die durch spezifische Modifikationen wie N-Methylierung und die Einarbeitung von D-Aminosäuren erreicht wird. Diese Modifikationen machen E2078 zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen, da es seine Aktivität im Vergleich zu seinem natürlichen Gegenstück über längere Zeiträume beibehält .

Eigenschaften

IUPAC Name |

(2R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]-methylamino]pentanoyl]amino]-N-ethyl-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H81N15O9/c1-8-56-44(70)37(24-30(2)3)64-47(73)40(17-13-23-58-50(53)54)65(7)48(74)35(16-12-22-57-49(51)52)62-45(71)38(25-31(4)5)63-46(72)39(27-32-14-10-9-11-15-32)61-42(68)29-59-41(67)28-60-43(69)36(55-6)26-33-18-20-34(66)21-19-33/h9-11,14-15,18-21,30-31,35-40,55,66H,8,12-13,16-17,22-29H2,1-7H3,(H,56,70)(H,59,67)(H,60,69)(H,61,68)(H,62,71)(H,63,72)(H,64,73)(H4,51,52,57)(H4,53,54,58)/t35-,36-,37+,38-,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENWDDCMEATQSR-ONSKYXJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N(C)C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N(C)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H81N15O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40145949 | |

| Record name | E 2078 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1036.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103613-84-9 | |

| Record name | E 2078 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103613849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E 2078 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | E-2078 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X741EI11EL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: E-2078, also known as [N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide], primarily interacts with kappa-opioid receptors (κ-opioid receptors) in the central nervous system [, , , , , , , ]. While it displays some affinity for mu (μ) and delta (δ) opioid receptors, its activity at kappa receptors is most pronounced. Upon binding to these receptors, this compound initiates a cascade of intracellular events, ultimately leading to the inhibition of pain transmission.

A: The molecular formula of this compound is C52H83N15O9. Its molecular weight is 1058.3 g/mol []. While the provided research does not delve into detailed spectroscopic characterization, mass spectrometry was extensively used to study its stability and transport across the blood-brain barrier [, ].

A: this compound demonstrates remarkable stability against enzymatic degradation in both human and rhesus monkey blood in vitro []. Even after intravenous administration in rhesus monkeys, no significant biotransformation products were detected [, ]. This high stability is attributed to specific modifications in its structure, distinguishing it from the less stable dynorphin A [, ].

ANone: The research focuses primarily on the pharmacological properties of this compound as a κ-opioid receptor agonist. There is no mention of any catalytic properties or applications of this compound in the provided scientific literature.

ANone: The provided abstracts do not mention the use of computational chemistry techniques such as molecular modeling, docking studies, or quantitative structure-activity relationship (QSAR) modeling for this compound.

A: While the provided research does not elaborate on the systematic modification of the this compound structure, it highlights the importance of its C-terminal structure and basicity for uptake via adsorptive-mediated endocytosis at the blood-brain barrier []. Further research exploring structure-activity relationships would be valuable.

A: Research indicates that this compound is capable of crossing the blood-brain barrier, a crucial factor for its central action []. The elimination half-life in rhesus monkey blood was determined to be 44 minutes after intravenous injection []. More detailed investigations are needed to establish a comprehensive pharmacokinetic profile.

A: this compound shows potent antinociceptive effects in various animal models. In mice, it demonstrates dose-dependent analgesia in the tail-pinch, tail-flick, and formalin tests after systemic administration [, ]. This analgesic effect is long-lasting and resistant to naloxone, a μ-opioid receptor antagonist, indicating the involvement of κ-opioid receptors []. Studies using intrathecal and intracerebroventricular administration confirm the spinal and central actions of this compound in mediating analgesia [].

ANone: The provided research does not focus on resistance mechanisms to this compound. Long-term studies are required to evaluate the potential for tolerance development, a common concern with opioid analgesics.

A: While the research does not provide a comprehensive safety profile, this compound's effects on sedation and prolactin levels were investigated in rhesus monkeys []. At doses that produce antinociception, this compound did not significantly affect motor coordination in mice, suggesting a favorable safety margin [].

ANone: The research does not explore specific biomarkers related to this compound treatment. Identifying biomarkers could be valuable for predicting individual responses and optimizing pain management strategies.

A: Mass spectrometry, particularly matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, played a crucial role in studying the stability and transport of this compound across the blood-brain barrier [, ]. High-performance liquid chromatography (HPLC) was employed to analyze its metabolism in biological samples [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593313.png)

![2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol](/img/structure/B1593326.png)

![5-Methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B1593327.png)